4-[({N-[(4-hydroxyphthalazin-1-yl)acetyl]alanyl}amino)methyl]cyclohexanecarboxylic acid
Description
This compound features a cyclohexanecarboxylic acid backbone with an aminomethyl group substituted by an alanyl residue conjugated to a 4-hydroxyphthalazin-1-yl acetyl moiety.
Properties
Molecular Formula |
C21H26N4O5 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
4-[[2-[[2-(4-oxo-3H-phthalazin-1-yl)acetyl]amino]propanoylamino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C21H26N4O5/c1-12(19(27)22-11-13-6-8-14(9-7-13)21(29)30)23-18(26)10-17-15-4-2-3-5-16(15)20(28)25-24-17/h2-5,12-14H,6-11H2,1H3,(H,22,27)(H,23,26)(H,25,28)(H,29,30) |
InChI Key |
DPIXFLIAABXORK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1CCC(CC1)C(=O)O)NC(=O)CC2=NNC(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({N-[(4-hydroxyphthalazin-1-yl)acetyl]alanyl}amino)methyl]cyclohexanecarboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the phthalazinone derivative, followed by the introduction of the alanyl group through peptide coupling reactions. The final step involves the attachment of the cyclohexanecarboxylic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
4-[({N-[(4-hydroxyphthalazin-1-yl)acetyl]alanyl}amino)methyl]cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phthalazinone moiety can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[({N-[(4-hydroxyphthalazin-1-yl)acetyl]alanyl}amino)methyl]cyclohexanecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[({N-[(4-hydroxyphthalazin-1-yl)acetyl]alanyl}amino)methyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Biological Activity
The compound 4-[({N-[(4-hydroxyphthalazin-1-yl)acetyl]alanyl}amino)methyl]cyclohexanecarboxylic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclohexanecarboxylic acid backbone with a phthalazine moiety, which is known for its diverse biological properties. The presence of the hydroxy group and the amino acid derivative suggests potential interactions with biological targets such as enzymes and receptors.
Research indicates that compounds similar to 4-[({N-[(4-hydroxyphthalazin-1-yl)acetyl]alanyl}amino)methyl]cyclohexanecarboxylic acid may exert their effects through several mechanisms:
-
Enzyme Inhibition :
- Compounds with similar structures have been shown to inhibit the enzyme tyrosinase , which plays a crucial role in melanin biosynthesis. For instance, a related compound demonstrated an IC50 value of 3.8 μM against tyrosinase from Agaricus bisporus .
- The inhibition mechanism involves competitive binding to the enzyme's active site, mimicking L-tyrosine .
- Antioxidant Activity :
- Cell Viability and Cytotoxicity :
Table 1: Biological Activities of Related Compounds
| Compound | IC50 (μM) | Antioxidant EC50 (μM) | Cell Viability (up to μM) |
|---|---|---|---|
| Compound A | 3.8 | 9.0 | 25 |
| Compound B | 28.9 | 13.2 | >10 |
| Compound C | Not reported | 9.2 | >10 |
Case Studies
Several studies have explored the biological activities of phthalazine derivatives:
- Antimicrobial Activity : Research has indicated that phthalazine derivatives show promise in antimicrobial applications due to their ability to disrupt bacterial cell function.
- Anti-inflammatory Effects : Some derivatives have been noted for their potential anti-inflammatory properties, possibly through inhibition of pro-inflammatory cytokines.
- Cancer Research : Investigations into the cytotoxic effects of these compounds on cancer cell lines have shown varying degrees of effectiveness, highlighting their potential as chemotherapeutic agents.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs share the cyclohexanecarboxylic acid core but differ in substituents. Below is a comparative analysis:
Key Observations:
- Backbone Similarities : All compounds retain the cyclohexanecarboxylic acid moiety, which contributes to rigidity and influences solubility via the carboxylic acid group.
- Substituent Diversity: The target compound incorporates a phthalazine-acetyl-alanyl group, introducing aromaticity and peptide-like bonds. Sulfonamide analogs (e.g., ) feature aryl sulfonyl groups, known for enzyme inhibition (e.g., carbonic anhydrase, proteases). Peptide-linked sulfonamides (e.g., ) combine amino acid residues (e.g., L-isoleucyl) with sulfonyl groups, enhancing target specificity.
Physicochemical and Crystallographic Properties
- Sulfonamide Analogs: Crystallographic studies on 4-{[(naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic acid reveal hydrogen-bonding networks between the sulfonamide (-SO₂NH-) and carboxylic acid (-COOH) groups, stabilizing crystal packing . The naphthalen-2-yl substituent increases lipophilicity (logP ~2.8) compared to phenyl analogs .
- The alanyl residue introduces zwitterionic character, improving aqueous solubility relative to sulfonamide analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
